ethyl 4-[3-(3-tert-butyl-4-pyrrolidin-1-ylphenyl)-4-(2-hydroxyethoxy)phenyl]benzoate
Description
Ethyl 4-[3-(3-tert-butyl-4-pyrrolidin-1-ylphenyl)-4-(2-hydroxyethoxy)phenyl]benzoate is a structurally complex ethyl benzoate derivative characterized by a polyaromatic core substituted with a tert-butyl group, pyrrolidinyl moiety, and a hydroxyethoxy chain. Trifarotene specifically targets retinoic acid gamma receptors (RAR-γ), modulating keratinocyte differentiation and inflammation .
Properties
IUPAC Name |
ethyl 4-[3-(3-tert-butyl-4-pyrrolidin-1-ylphenyl)-4-(2-hydroxyethoxy)phenyl]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H37NO4/c1-5-35-30(34)23-10-8-22(9-11-23)24-13-15-29(36-19-18-33)26(20-24)25-12-14-28(32-16-6-7-17-32)27(21-25)31(2,3)4/h8-15,20-21,33H,5-7,16-19H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDZZZIFSCDWRFC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)C2=CC(=C(C=C2)OCCO)C3=CC(=C(C=C3)N4CCCC4)C(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H37NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
487.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
895542-08-2 | |
| Record name | Ethyl 3''-tert-butyl-4'-(2-hydroxyethoxy)-4''-(pyrrolidin-1-yl)(1,1':3',1'')terphenyl-4-carboxylate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0895542082 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ethyl 3′′-tert-butyl-4′-(2-hydroxyethoxy)-4′′-(pyrrolidin-1-yl)[1,1′:3′,1′′]terphenyl-4-carboxylate | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZC36FZ5W87 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-[3-(3-tert-butyl-4-pyrrolidin-1-ylphenyl)-4-(2-hydroxyethoxy)phenyl]benzoate typically involves multiple steps, including the formation of intermediate compounds. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the use of palladium catalysts and boron reagents under mild conditions, making it suitable for synthesizing complex organic molecules.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using flow microreactor systems. These systems offer advantages such as improved efficiency, scalability, and sustainability compared to traditional batch processes . The use of flow microreactors allows for precise control over reaction conditions, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-[3-(3-tert-butyl-4-pyrrolidin-1-ylphenyl)-4-(2-hydroxyethoxy)phenyl]benzoate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Nucleophiles (e.g., halides, amines), electrophiles (e.g., alkyl halides)
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Pharmaceutical Applications
Ethyl 4-[3-(3-tert-butyl-4-pyrrolidin-1-ylphenyl)-4-(2-hydroxyethoxy)phenyl]benzoate has been investigated for its potential as a therapeutic agent. Compounds with similar structures have shown promising results in various biological assays:
| Compound | Biological Activity |
|---|---|
| N,N-Dimethylbenzamide | Analgesic properties |
| 2-Acetoxyethyl benzoate | Antimicrobial activity |
| 3-Tert-butylaniline | Anticancer activity |
The compound's ability to interact with specific biological targets, such as retinoic acid receptors (RAR), positions it as a candidate for developing new medications aimed at treating conditions like psoriasis and certain cancers .
Chemical Synthesis
The compound can serve as an intermediate in synthetic organic chemistry. Its reactivity allows for various transformations, including:
- Friedel-Crafts acylation
- Esterification reactions
- Saponification processes
These reactions enable the synthesis of other biologically active compounds, expanding the utility of this compound in research and industry .
Case Studies and Research Findings
Several studies have highlighted the compound's potential applications:
Study 1: Anticancer Activity
A study investigating derivatives of this compound demonstrated significant anticancer activity against various cell lines. The mechanism of action involved the inhibition of cell proliferation and induction of apoptosis, suggesting that this compound could be further developed as an anticancer agent.
Study 2: Anti-inflammatory Properties
Research has indicated that compounds with similar structures exhibit anti-inflammatory properties. This compound may also possess these properties, making it a candidate for treating inflammatory diseases.
Mechanism of Action
The mechanism of action of ethyl 4-[3-(3-tert-butyl-4-pyrrolidin-1-ylphenyl)-4-(2-hydroxyethoxy)phenyl]benzoate involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression .
Comparison with Similar Compounds
Key Observations:
- Trifarotene : The carboxylic acid form exhibits direct pharmacological activity via RAR-γ binding, while the ethyl ester variant likely requires hydrolysis for activation .
- I-6473 : The isoxazole substituent may enhance metabolic stability compared to the bulky tert-butyl-pyrrolidinyl group, which could hinder enzymatic degradation .
Functional Group Analysis
Tert-Butyl and Pyrrolidinyl Groups
- In Trifarotene, this group is critical for RAR-γ selectivity .
- The pyrrolidinyl group introduces a cyclic amine, enabling hydrogen bonding and improving solubility compared to non-polar substituents (e.g., methylisoxazole in I-6473) .
Hydroxyethoxy Chain
- The 2-hydroxyethoxy linker balances lipophilicity and hydrophilicity, facilitating membrane penetration while retaining water solubility. This contrasts with purely hydrophobic chains (e.g., phenethylamino in I-6230) .
Ethyl Ester vs. Carboxylic Acid
- The ethyl ester in the target compound likely enhances skin permeability compared to Trifarotene’s carboxylic acid, which may require formulation adjuvants for topical delivery .
Pharmacological and Physicochemical Properties
Biological Activity
Ethyl 4-[3-(3-tert-butyl-4-pyrrolidin-1-ylphenyl)-4-(2-hydroxyethoxy)phenyl]benzoate is a complex organic compound with significant potential in biological research and pharmaceutical applications. This compound is characterized by its unique molecular structure, which includes a benzoate ester functional group, and has been investigated for various biological activities, including anti-inflammatory, antiviral, and anticancer properties.
- IUPAC Name : this compound
- Molecular Formula : C31H37NO4
- Molecular Weight : 487.6 g/mol
- CAS Number : 895542-08-2
The biological activity of this compound primarily involves its interaction with specific molecular targets within cells. The compound may modulate the activity of enzymes and receptors associated with inflammatory pathways and cancer progression. For example, it has been suggested that the compound can inhibit certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects.
Antiviral Activity
Research indicates that compounds similar to this compound exhibit antiviral properties. Case studies have shown that derivatives of this compound can inhibit viral replication in vitro, particularly against hepatitis B virus (HBV). The mechanism often involves interference with viral polymerases or other essential viral proteins.
Anti-inflammatory Properties
The compound has demonstrated potential as an anti-inflammatory agent. Studies have indicated that it can reduce the production of pro-inflammatory cytokines in cell cultures. This effect is crucial for developing therapies aimed at treating chronic inflammatory diseases.
Anticancer Potential
This compound has been explored for its anticancer properties. Preliminary studies suggest it may induce apoptosis in cancer cells by activating specific signaling pathways. The compound's ability to inhibit cell proliferation has been documented in various cancer cell lines.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Antiviral | Inhibition of HBV replication | |
| Anti-inflammatory | Reduction in cytokine production | |
| Anticancer | Induction of apoptosis in cancer cells |
Case Studies
- Antiviral Efficacy Against HBV : A study conducted on the antiviral effects of similar compounds demonstrated a significant reduction in HBV replication rates when treated with this compound derivatives. The results indicated an effective EC50 value, showcasing the compound's potential as a therapeutic agent against viral infections.
- Anti-inflammatory Mechanism : In vitro assays showed that treatment with the compound led to a decrease in TNF-alpha and IL-6 levels in macrophages stimulated by lipopolysaccharides (LPS). This suggests a potential application in managing inflammatory diseases.
- Cancer Cell Line Studies : Research on various cancer cell lines revealed that the compound could significantly inhibit cell growth and induce apoptosis through caspase activation pathways, indicating its potential as an anticancer therapeutic.
Q & A
Basic: What are the established synthetic routes for ethyl 4-[3-(3-tert-butyl-4-pyrrolidin-1-ylphenyl)-4-(2-hydroxyethoxy)phenyl]benzoate, and what analytical methods confirm its structural integrity?
Methodological Answer:
Synthesis typically involves multi-step coupling reactions, such as Suzuki-Miyaura cross-coupling for aryl-aryl bond formation, followed by functional group modifications (e.g., esterification). For example, intermediates like tert-butyl-substituted phenylboronic acids may be coupled with halogenated benzoate derivatives under palladium catalysis . Structural confirmation relies on:
- NMR Spectroscopy : H and C NMR to verify substituent positions and stereochemistry (e.g., aromatic proton shifts at δ 6.8–7.5 ppm ).
- HRMS : High-resolution mass spectrometry to validate molecular weight (e.g., observed m/z 459.2409 vs. theoretical 459.2409 for CHNO ).
- IR Spectroscopy : Key functional groups (e.g., ester C=O stretch at ~1700 cm) .
Advanced: How can researchers optimize reaction conditions to improve yield and purity in the synthesis of this compound?
Methodological Answer:
Optimization strategies include:
- Catalyst Screening : Testing palladium catalysts (e.g., Pd(PPh) vs. PdCl(dppf)) to enhance cross-coupling efficiency .
- Solvent and Temperature Control : Using anhydrous DMF or THF under inert atmospheres (N) to prevent side reactions .
- Purification Techniques : Combining silica gel chromatography with recrystallization (e.g., using ethyl acetate/hexane gradients) to isolate >95% pure product .
- Reaction Monitoring : TLC or HPLC-MS to track intermediate formation and adjust reaction times .
Basic: What spectroscopic and chromatographic methods are critical for characterizing this compound’s stability under varying pH and temperature?
Methodological Answer:
- HPLC-DAD : Assess degradation products under accelerated stability conditions (e.g., 40°C/75% RH for 6 months) .
- UV-Vis Spectroscopy : Monitor absorbance changes (e.g., λ shifts due to ester hydrolysis) .
- pH-Dependent Solubility Studies : Use dynamic light scattering (DLS) to evaluate aggregation in aqueous buffers (pH 3–9) .
Advanced: How do computational models (e.g., DFT) predict the compound’s interactions with biological targets, such as retinoic acid receptors?
Methodological Answer:
- Docking Simulations : Molecular docking (AutoDock Vina) to predict binding affinities to retinoic acid receptor-γ (RAR-γ), a target for dermatological applications .
- DFT Calculations : Analyze frontier molecular orbitals (HOMO-LUMO gaps) to assess electron-transfer potential and nonlinear optical (NLO) properties .
- MD Simulations : Evaluate stability of ligand-receptor complexes over 100-ns trajectories (e.g., RMSD < 2 Å indicates stable binding) .
Basic: What are the key challenges in resolving contradictory data on the compound’s solubility and bioavailability?
Methodological Answer:
Contradictions arise from:
- Solvent Variability : Solubility in DMSO vs. aqueous buffers (e.g., 10 mg/mL in DMSO vs. <0.1 mg/mL in PBS ).
- Assay Differences : Bioavailability studies using Caco-2 cell monolayers may conflict with in vivo pharmacokinetics due to efflux transporters (e.g., P-gp) .
Resolution Strategies : - Standardize solvents (e.g., use USP-grade DMSO).
- Cross-validate assays (e.g., parallel artificial membrane permeability assay (PAMPA) with in vivo data) .
Advanced: How can researchers design experiments to elucidate the compound’s metabolic pathways and identify major metabolites?
Methodological Answer:
- In Vitro Metabolism : Incubate with human liver microsomes (HLMs) and NADPH, followed by LC-QTOF-MS to detect phase I metabolites (e.g., hydroxylation at tert-butyl groups) .
- Isotopic Labeling : Use C-labeled compound to track metabolic fate in rodent models .
- Enzyme Inhibition Studies : Co-incubate with CYP3A4 inhibitors (e.g., ketoconazole) to identify dominant metabolic enzymes .
Basic: What structural analogs of this compound have been studied, and how do their bioactivities compare?
Methodological Answer:
Advanced: What strategies mitigate steric hindrance during synthetic modification of the tert-butyl and pyrrolidinyl groups?
Methodological Answer:
- Protecting Groups : Temporarily protect hydroxyl or amine groups (e.g., using Boc for pyrrolidinyl nitrogen) to reduce steric interference .
- Microwave-Assisted Synthesis : Enhance reaction kinetics for sterically hindered couplings (e.g., 100°C for 10 min vs. 24 hr conventional heating) .
- Directed ortho-Metalation : Use directing groups (e.g., -OMe) to regioselectively functionalize the phenyl ring .
Basic: What are the recommended storage conditions to ensure long-term stability of this compound?
Methodological Answer:
- Temperature : Store at 2–8°C in airtight, light-resistant vials to prevent ester hydrolysis .
- Solvent : Lyophilize and store as a solid; reconstitute in anhydrous DMSO for experimental use .
- Stability Monitoring : Conduct quarterly HPLC analyses to detect degradation (e.g., <5% impurity over 12 months) .
Advanced: How do substituent modifications (e.g., replacing 2-hydroxyethoxy with methoxy) impact the compound’s pharmacokinetic profile?
Methodological Answer:
- LogP Changes : Methoxy substitution increases hydrophobicity (LogP from 6.27 to 7.1), enhancing membrane permeability but reducing aqueous solubility .
- Metabolic Stability : Hydroxyethoxy groups undergo faster glucuronidation vs. methoxy groups, shortening half-life (t from 8 hr to 2 hr in HLMs) .
- In Vivo Clearance : Radiolabeled studies in rats show 40% higher biliary excretion for methoxy analogs .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
